molecular formula C7H3ClF3NO2 B1585692 6-Chloro-4-(trifluoromethyl)nicotinic acid CAS No. 261635-77-2

6-Chloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1585692
CAS No.: 261635-77-2
M. Wt: 225.55 g/mol
InChI Key: BULUOEXUXOKCIG-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)nicotinic acid is a synthetic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the nicotinic acid ring. This compound has a molecular formula of C7H3ClF3NO2 and a molecular weight of 225.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid typically involves the chlorination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-(trifluoromethyl)nicotinic acid is treated with thionyl chloride to introduce the chlorine atom at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Chloro-4-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex chemical entities. Its trifluoromethyl group enhances lipophilicity, making it an excellent candidate for developing pharmaceuticals with improved membrane permeability and bioavailability.

Synthetic Routes
The synthesis typically involves chlorination of 4-(trifluoromethyl)nicotinic acid using thionyl chloride (SOCl2), which introduces a chlorine atom at the 6th position. This reaction is conducted under reflux conditions to ensure complete conversion .

Biological Research

Potential Therapeutic Properties
Research has indicated that this compound exhibits various biological activities, including interactions with specific biomolecules. Its mechanism of action may involve modulation of biochemical pathways due to the presence of the trifluoromethyl and carboxylic acid groups, which enhance its reactivity and binding affinity .

Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of nicotinic acid derivatives found that compounds with fluorinated groups, such as this compound, exhibited enhanced activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Pharmaceutical Development

Drug Synthesis Precursor
The compound is being explored as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. The chlorine and trifluoromethyl groups contribute to its pharmacological profile, making it a candidate for drug development .

Example: Nicotinic Receptor Modulators
Research into nicotinic acetylcholine receptors has highlighted the potential of fluorinated nicotinic acids in developing modulators that could treat conditions such as Alzheimer's disease and schizophrenia. The structural modifications provided by this compound enhance receptor selectivity and efficacy .

Industrial Applications

Agrochemicals Production
The compound is utilized in synthesizing agrochemicals, where its properties can be harnessed to develop herbicides and pesticides with improved efficacy and lower environmental impact. The incorporation of fluorine atoms often leads to increased stability and potency of these compounds .

Data Table: Applications Summary

Application AreaDescriptionExample Use Case
Chemical SynthesisBuilding block for complex moleculesSynthesis of pharmaceuticals
Biological ResearchInvestigated for therapeutic propertiesAntimicrobial activity studies
Pharmaceutical DevelopmentPrecursor for drugs targeting neurological disordersNicotinic receptor modulators
Industrial ApplicationsUsed in agrochemical productionDevelopment of herbicides and pesticides

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and carboxylic acid group contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Chloro-4-(trifluoromethyl)nicotinic acid (CTNA) is a derivative of nicotinic acid characterized by the presence of a chlorine atom and a trifluoromethyl group. These modifications enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of CTNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₃ClF₃NO₂
  • Molecular Weight : 225.55 g/mol
  • Physical State : White to light yellow solid
  • Melting Point : 113°C to 120°C

The trifluoromethyl group increases lipophilicity, facilitating cellular membrane penetration, while the chlorine atom and carboxylic acid group enhance reactivity and binding affinity to biological targets .

CTNA's biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : CTNA has been shown to inhibit enzymes involved in cellular metabolism and signaling pathways. The unique functional groups influence its inhibitory properties, making it a candidate for studies on specific enzymes .
  • Nicotinic Acetylcholine Receptors (nAChRs) : CTNA may act as a ligand for nAChRs, modulating neurotransmission and influencing physiological processes. This interaction can lead to alterations in neurotransmitter systems, which is crucial for developing potential therapeutic agents targeting neurological disorders .

Biological Activity Studies

Recent studies have focused on the biological activities of CTNA and its derivatives, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

CTNA has shown promising results in inhibiting cancer cell growth. A study reported significant cytotoxic effects against various human cancer cell lines through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is vital for tumor angiogenesis.

CompoundCell LineIC (µM)Mechanism
CTNAHCT-150.068VEGFR-2 inhibition
CTNAPC-3Not specifiedCytotoxicity

This data suggests that CTNA could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

CTNA's derivatives have been studied for their antimicrobial properties. Research indicates that similar nicotinic acid derivatives exhibit activity against various microorganisms, including bacteria and fungi. The presence of halogen substitutions enhances their efficacy against resistant strains .

Case Studies

  • Study on Antitumor Activity : A study evaluated CTNA's effects on human cancer cell lines, revealing its potential to induce apoptosis through specific signaling pathways related to VEGFR-2 inhibition.
  • Antimicrobial Efficacy : Research demonstrated that CTNA derivatives effectively inhibited bacterial growth in vitro, suggesting their potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of precursor nicotinic acid derivatives. A validated method includes reacting 4-(trifluoromethyl)nicotinic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) under anhydrous conditions . Key parameters include:

  • Temperature : 60–80°C to avoid decomposition.
  • Solvent : Dichloromethane or toluene for better solubility.
  • Reaction Time : 6–12 hours for complete conversion.
    A comparative study of chlorination agents (e.g., Cl₂ gas vs. SOCl₂) should use statistical design of experiments (DoE) to optimize yield and purity .
Chlorination AgentSolventCatalystYield (%)Purity (%)
SOCl₂TolueneDMF8598
Cl₂ gasCH₂Cl₂None7295

Q. How can spectroscopic techniques be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlets due to electron-withdrawing substituents. The trifluoromethyl group (CF₃) shows a quartet in ¹³C NMR (~120–125 ppm, J = 32 Hz). Chlorine substitution is confirmed by absence of a proton signal at the 6-position .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 225.55 (M⁺) with fragments at m/z 180 (loss of COOH) and 127 (CF₃-pyridine) .

Q. What are common derivatization reactions for this compound, and how are they optimized for biological studies?

  • Methodological Answer :

  • Amide Formation : React with amines (e.g., benzylamine) using coupling agents like HATU in DMF. Monitor by TLC (Rf shift from 0.5 to 0.8 in ethyl acetate/hexane).
  • Esterification : Use methanol/H₂SO₄ under reflux (70°C, 4 hours) to yield methyl esters for improved lipophilicity .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to reagent) and solvent polarity to minimize byproducts.

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enantiomeric impurities. Steps:

Reproducibility Check : Validate assays using standardized protocols (e.g., fixed pH 7.4, 37°C).

Chiral HPLC : Confirm enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).

Dose-Response Curves : Compare IC₅₀ values across multiple studies; outliers may indicate unaccounted variables (e.g., solvent DMSO concentration) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (C-2 and C-6 positions are reactive due to Cl and CF₃ groups).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on transition states.
  • Software Tools : Gaussian 16 for DFT, GROMACS for MD. Results correlate with experimental kinetic data (k = 0.15 min⁻¹ for amine substitution in DMSO) .

Q. How can data from conflicting studies on the compound’s solubility and stability be harmonized?

  • Methodological Answer :

  • Meta-Analysis : Aggregate solubility data (e.g., in water, DMSO) using the Abraham solvation equation to account for solvent polarity.
  • Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) indicate pH-dependent instability .
SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Water0.87 days
DMSO50>30 days

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULUOEXUXOKCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382624
Record name 6-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261635-77-2
Record name 6-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-(trifluoromethyl)nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9.6 g (0.047 mol) of methyl 4-trifluoromethylpyridin-3-ylcarboxylate, dissolved in 50 ml of dichloromethane, are treated with 30% hydrogen peroxide/urea adduct and 17 ml of trifluoroacetic anhydride. The reaction solution is stirred at temperature of 20° C. for 20 hours and then washed once each with dilute sodium hydroxide solution and half-saturated sodium chloride solution. The product obtained is 3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide; 1H NMR (CDCl3, ppm): 8.55, s, 1H; 8.31, d, 1H; 7.6, d, 1H; 3.98, s, 3H. 4.85 g (0.022 mol) of the above product are then added to a mixture of 5 ml of phosphorus oxychloride and 4.3 ml of ethyidiisopropylamine in 15 ml of 1,2dichloroethane, and the mixture is heated to a temperature of 60° C. After about 2 hours, another 2 ml of phosphorus oxychloride and 2.8 ml of ethyidiisopropylamine are added, and the mixture is stirred at this temperature for 20 hours. The reaction mixture is subsequently added to ice-water, adjusted to pH 3 using 30% NaOH and then extracted with dich ioromethane. Filtration through a little silica gel gives an approximately 5:1 product mixture of the two 6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters, which can be separated by HPLC into the pure components. Thus, pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the main product; 1H NMR (CDCl3, ppm): 8.91, s, 1H; 7.68, s, 1H; 3.98, s, 3H, and pure methyl 2-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the byproduct; 1H NMR (CDCl3, ppm): 8.64, d, 1H; 7.52, d, 1H; 4.01, s, 3H. In the presence of 0.073 g of potassium hydroxide, 0.22 g of pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate are hydrolysed at room temperature in a 1:1 mixture of 6 ml of dioxane/water. Recrystallization gives the pure 6-chloro-4-trifluoromethyinicotinic acid: m.p. 115-117° C.; 1H NMR (CDCl3, ppm): 9.12, s, 1H; 7.24, s, 1H.
Quantity
0.073 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Chloro-4-(trifluoromethyl)nicotinic acid
6-Chloro-4-(trifluoromethyl)nicotinic acid
6-Chloro-4-(trifluoromethyl)nicotinic acid
6-Chloro-4-(trifluoromethyl)nicotinic acid
6-Chloro-4-(trifluoromethyl)nicotinic acid
6-Chloro-4-(trifluoromethyl)nicotinic acid

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